molecular formula C8H3BrClF2N B2639044 3-Bromo-5-chloro-2,6-difluorophenylacetonitrile CAS No. 2514730-16-4

3-Bromo-5-chloro-2,6-difluorophenylacetonitrile

Cat. No.: B2639044
CAS No.: 2514730-16-4
M. Wt: 266.47
InChI Key: QNLXEXUHOPJMIH-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-2,6-difluorophenylacetonitrile is an organic compound with the molecular formula C8H3BrClF2N. It is a solid at room temperature and is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

The synthesis of 3-Bromo-5-chloro-2,6-difluorophenylacetonitrile typically involves halogenation reactions. One common method includes the bromination and chlorination of 2,6-difluorophenylacetonitrile. The reaction conditions often require the use of bromine and chlorine reagents under controlled temperatures to ensure selective halogenation . Industrial production methods may involve similar halogenation processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3-Bromo-5-chloro-2,6-difluorophenylacetonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, and strong bases or acids for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

3-Bromo-5-chloro-2,6-difluorophenylacetonitrile is valuable in scientific research for several reasons:

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-2,6-difluorophenylacetonitrile involves its interaction with specific molecular targets. The halogen atoms in the compound can form strong interactions with biological molecules, influencing their activity. The exact pathways and molecular targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

3-Bromo-5-chloro-2,6-difluorophenylacetonitrile can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of bromine, chlorine, and fluorine atoms, which confer distinct reactivity and interaction profiles.

Properties

IUPAC Name

2-(3-bromo-5-chloro-2,6-difluorophenyl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClF2N/c9-5-3-6(10)8(12)4(1-2-13)7(5)11/h3H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLXEXUHOPJMIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)CC#N)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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